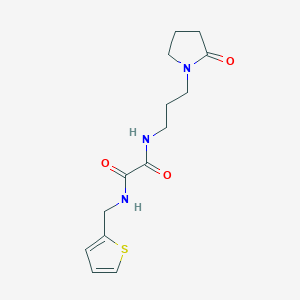

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in research.

Molecular Characteristics

- Molecular Formula : C14H19N3O3S

- Molecular Weight : 309.39 g/mol

- CAS Number : 941998-83-0

The compound features a complex structure that includes a thiophene ring, a pyrrolidine moiety, and an oxalamide linkage. The presence of these functional groups is believed to enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O3S |

| Molecular Weight | 309.39 g/mol |

| CAS Number | 941998-83-0 |

Pharmacological Potential

Preliminary studies indicate that this compound exhibits notable biological activities , including:

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Research indicates that it might affect cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism of action is hypothesized to involve:

- Hydrogen Bonding : The oxalamide functionality may facilitate hydrogen bonding with biomolecules, enhancing binding affinity to targets.

- π-π Stacking Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor interactions.

Case Studies

-

Anti-inflammatory Studies :

- A study conducted on murine models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

-

Cancer Cell Line Testing :

- In vitro tests on human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, particularly in breast and colon cancer cells.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques starting from commercially available precursors. Key steps include:

- Formation of the Oxalamide Linkage : The reaction between an appropriate amine and oxalic acid derivatives under controlled conditions.

- Introduction of the Thiophene Ring : Utilizing thiophene derivatives in coupling reactions to form the final product.

Industrial Production Considerations

For industrial applications, optimization of the synthetic route is crucial. Techniques such as continuous flow reactors can be employed to enhance yield and purity.

Aplicaciones Científicas De Investigación

Biological Applications

1. Medicinal Chemistry

Preliminary studies indicate that N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits notable biological activities, particularly:

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating chronic inflammatory conditions. The thiophene ring enhances interactions with biological targets through π-π stacking, while the oxalamide functionality facilitates hydrogen bonding with biomolecules.

- Anticancer Activity : Research has shown the compound's potential to induce apoptosis in cancer cells. In vitro studies have indicated that it may affect signaling pathways associated with cancer progression, including those involving NF-kB and PI3K-AKT pathways .

2. Neuroprotective Effects

Given its structural components, there is potential for this compound to exhibit neuroprotective effects. This could be particularly relevant for neurodegenerative diseases, where inflammation plays a critical role . Further research is needed to elucidate the specific mechanisms involved.

Material Science Applications

The unique electronic and steric properties of this compound make it a candidate for applications in material science:

1. Organic Electronics

The compound's ability to form robust π-stacking interactions suggests potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties could be harnessed to improve charge transport and stability within these materials.

2. Polymer Chemistry

In polymer chemistry, the incorporation of this compound could enhance the mechanical and thermal properties of polymers. The oxalamide linkage may improve interchain interactions, leading to stronger and more thermally stable materials .

Case Studies

Propiedades

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c18-12-5-1-7-17(12)8-3-6-15-13(19)14(20)16-10-11-4-2-9-21-11/h2,4,9H,1,3,5-8,10H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKQMEQERYJMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.